molecular formula C12H14N2 B1314709 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile CAS No. 31466-31-6

2-Phenyl-2-pyrrolidin-1-yl-acetonitrile

Cat. No.: B1314709
CAS No.: 31466-31-6
M. Wt: 186.25 g/mol
InChI Key: ILXWLRGURZUUTM-UHFFFAOYSA-N
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Description

2-Phenyl-2-pyrrolidin-1-yl-acetonitrile is a chemical compound that features a phenyl group, a pyrrolidine ring, and an acetonitrile group. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a valuable subject for various chemical and pharmaceutical studies.

Biochemical Analysis

Biochemical Properties

2-Phenyl-2-pyrrolidin-1-yl-acetonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been found to interact with transport proteins, influencing the transport of other molecules across cell membranes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of this pathway, this compound can affect gene expression and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent . Furthermore, this compound has been reported to alter the expression of genes involved in cell cycle regulation, thereby impacting cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. One of the primary targets of this compound is the G-protein coupled receptor (GPCR) family, which plays a pivotal role in transmitting signals from the extracellular environment to the cell interior. Upon binding to GPCRs, this compound activates downstream signaling pathways, leading to changes in gene expression and cellular responses . Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is a critical factor in its biochemical applications. Studies have demonstrated that this compound remains stable under standard laboratory conditions for extended periods, with minimal degradation . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects highlight the potential of this compound for use in prolonged biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory retention in rodents, likely due to its interaction with neurotransmitter systems . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The metabolism of this compound involves hydroxylation and subsequent conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body. Additionally, this compound has been shown to influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with the organic cation transporter family, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for the compound’s biochemical activity and distribution within the body.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical function. This compound has been found to localize primarily within the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its localization . These subcellular interactions are essential for the compound’s role in modulating cellular processes and biochemical reactions.

Preparation Methods

The synthesis of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile typically involves the reaction of phenylacetonitrile with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenylacetonitrile, followed by the addition of pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Phenyl-2-pyrrolidin-1-yl-acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Hydrogen gas with palladium on carbon catalyst.
  • Substitution: Nitric acid for nitration, halogens for halogenation.

Major products formed from these reactions include ketones, carboxylic acids, amines, and substituted aromatic compounds.

Scientific Research Applications

2-Phenyl-2-pyrrolidin-1-yl-acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Comparison with Similar Compounds

2-Phenyl-2-pyrrolidin-1-yl-acetonitrile can be compared with other similar compounds, such as:

    Phenylacetonitrile: Lacks the pyrrolidine ring, making it less versatile in terms of biological activity.

    Pyrrolidine: Lacks the phenyl and nitrile groups, limiting its use in complex organic synthesis.

    2-Phenylacetonitrile: Similar structure but without the pyrrolidine ring, affecting its chemical reactivity and biological properties.

The uniqueness of this compound lies in its combination of aromatic, nitrile, and heterocyclic elements, providing a versatile scaffold for various chemical and biological applications.

Properties

IUPAC Name

2-phenyl-2-pyrrolidin-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXWLRGURZUUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of benzaldehyde (9.4 mmol) in H2O (6 mL) are added sodium hydrogensulfate (9.4 mmol) and pyrrolidine (9.4 mmol). After stirring at room temperature for 0.5 h, to the suspension is added sodium cyanide (9.4 mmol), and the resulting mixture is stirred at room temperature for 15 h. The reaction mixture is diluted with sat. aq. NaHCO3, then extracted with AcOEt. The organic extracts are washed with water (×2) and brine, dried over Na2SO4, filtered, and concentrated in vacuo to give phenylpyrrolidin-1-ylacetonitrile, which is directly used for the next reaction without further purification.
Quantity
9.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
9.4 mmol
Type
reactant
Reaction Step Two
Quantity
9.4 mmol
Type
reactant
Reaction Step Two
Quantity
9.4 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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